GRK Inhibitor Class Assignment vs. No Direct Target Engagement Data
The compound is commercially listed as a pyrimidine-derived GRK inhibitor . However, no IC50, Kd, or Ki values against any GRK isoform (GRK2, GRK5, GRK6) or other kinase have been reported for this exact molecule. In contrast, structurally distinct pyrimidine-carboxamide GRK inhibitors have reported IC50 values ranging from 18 nM (GRK6) to >10,000 nM (GRK5) [1]. Without primary data, no comparative potency metric can be calculated.
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Reported pyrimidine-based GRK inhibitors: IC50 = 18 nM (GRK6), 130 nM (GRK2), >10,000 nM (GRK5) [1] |
| Quantified Difference | Cannot be determined |
| Conditions | GRK enzymatic assays with varying ATP concentrations |
Why This Matters
A user cannot justify selecting this compound over any characterized GRK inhibitor for target-based assays until primary enzymatic or binding data are available.
- [1] BindingDB. Assay records for BDBM50566947 (CHEMBL4847703) and BDBM50173319 (CHEMBL3809020). View Source
